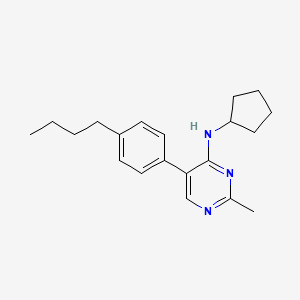![molecular formula C19H24N4O2 B12623428 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-40-5](/img/structure/B12623428.png)
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a benzoyl chloride derivative with an amine, followed by further functionalization to introduce the pyridinyl and pentanoylamino groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups .
科学的研究の応用
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism by which 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group and has been studied for its arrangement in layered structures.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have shown significant biological activity and are used in anti-tubercular research.
Uniqueness
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
特性
CAS番号 |
920495-40-5 |
|---|---|
分子式 |
C19H24N4O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
4-[1-amino-2-(pentanoylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-4-18(24)22-13-17(20)14-5-7-15(8-6-14)19(25)23-16-9-11-21-12-10-16/h5-12,17H,2-4,13,20H2,1H3,(H,22,24)(H,21,23,25) |
InChIキー |
HYGGALMLEQKECJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
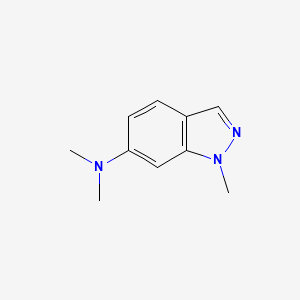
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)

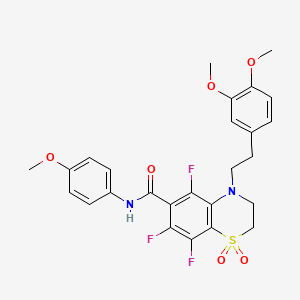

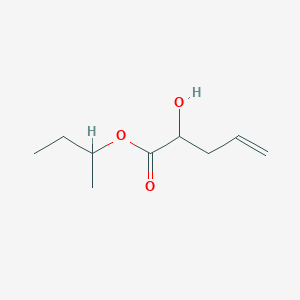
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
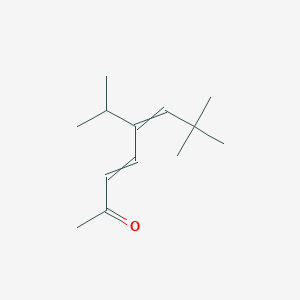

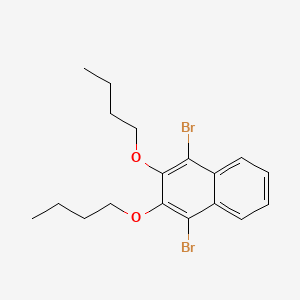
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
